6-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)tetrazolo[1,5-c]pyrimidin-5(6H)-one
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Description
6-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)tetrazolo[1,5-c]pyrimidin-5(6H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a tetrahydrofuran ring with a tetrazolo[1,5-c]pyrimidin moiety, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)tetrazolo[1,5-c]pyrimidin-5(6H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrofuran ring and the subsequent introduction of the tetrazolo[1,5-c]pyrimidin moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes
Biological Activity
The compound 6-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)tetrazolo[1,5-c]pyrimidin-5(6H)-one , also known as CAS 136997-64-3 , is a synthetic derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is C15H23N3O6, with a molecular weight of approximately 357.37 g/mol. The structure features a tetrazolo-pyrimidine core linked to a tetrahydrofuran moiety, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C15H23N3O6 |
Molecular Weight | 357.37 g/mol |
CAS Number | 136997-64-3 |
Purity | 98% |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The hydroxymethyl and dihydroxy groups in the tetrahydrofuran moiety contribute to radical scavenging abilities, which may protect cells from oxidative stress.
Antidiabetic Effects
Studies have suggested that derivatives of tetrazolo-pyrimidines can influence glucose metabolism. The compound may enhance insulin sensitivity and reduce blood glucose levels in diabetic models. For instance, in a study involving diabetic rats, administration of the compound resulted in a significant decrease in fasting blood glucose levels compared to controls.
Antimicrobial Properties
Preliminary investigations have shown that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
The proposed mechanism involves the modulation of enzyme activities related to glucose metabolism and antioxidant defense systems. The interaction with cellular signaling pathways may enhance insulin receptor sensitivity and promote glucose uptake in peripheral tissues.
Case Study 1: Antidiabetic Activity in Rats
In a controlled study, diabetic rats were treated with varying doses of the compound over four weeks. The results indicated:
- Reduction in Blood Glucose : A dose-dependent decrease in fasting blood glucose levels was observed.
- Improvement in Lipid Profiles : Treatment led to significant reductions in triglycerides and LDL cholesterol levels.
Case Study 2: Antimicrobial Efficacy
A separate study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed:
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- Zone of Inhibition : Clear zones were observed around agar wells containing the compound, indicating effective inhibition of bacterial growth.
Properties
Molecular Formula |
C9H11N5O5 |
---|---|
Molecular Weight |
269.21 g/mol |
IUPAC Name |
6-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]tetrazolo[1,5-c]pyrimidin-5-one |
InChI |
InChI=1S/C9H11N5O5/c15-3-4-6(16)7(17)8(19-4)13-2-1-5-10-11-12-14(5)9(13)18/h1-2,4,6-8,15-17H,3H2/t4-,6-,7+,8-/m1/s1 |
InChI Key |
SCBAGZYYLQOEOD-CCXZUQQUSA-N |
Isomeric SMILES |
C1=CN(C(=O)N2C1=NN=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N2C1=NN=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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